Disodium phosphate dihydrate

Overview

Description

Disodium phosphate dihydrate, also known as disodium hydrogen phosphate dihydrate, is an inorganic compound with the chemical formula Na₂HPO₄·2H₂O. It is one of several sodium phosphates and is commonly used in various industrial and scientific applications. This compound appears as a white crystalline solid and is highly soluble in water, making it useful in a variety of aqueous solutions .

Mechanism of Action

Target of Action

Disodium phosphate dihydrate, also known as Sodium phosphate dibasic dihydrate, primarily targets the intestinal lumen . It plays a fundamental role in phosphate transport by absorbing phosphate from interstitial fluid for normal cellular functions .

Mode of Action

This compound is thought to work by increasing the amount of solute present in the intestinal lumen, thereby creating an osmotic gradient which draws water into the lumen . This increase in fecal water content enhances mobility through the large intestine .

Biochemical Pathways

The compound is involved in the regulation of phosphate balance in cells, which is integral to metabolic information flow . By defining and distinguishing the roles of phosphates in central metabolism into cycles, sources, and sinks, it becomes possible to systematically contextualize how phosphates control biochemical information flow in cells .

Pharmacokinetics

It is known that the tmax for phosphate absorption with orally administered liquid sodium phosphate is 1-3 hours .

Result of Action

The primary result of the action of this compound is an increase in fecal water content, which enhances mobility through the large intestine . This makes it an effective osmotic laxative, often used to cleanse the colon before a colonoscopy .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to be hygroscopic, meaning it absorbs water from the environment . This property can affect its stability and efficacy. Furthermore, its solubility in water and insolubility in ethanol can also influence its action in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium phosphate dihydrate can be synthesized through the neutralization of phosphoric acid with sodium hydroxide: [ \text{H₃PO₄ + 2 NaOH → Na₂HPO₄ + 2 H₂O} ]

Industrial Production Methods: Industrially, this compound is prepared in a two-step process:

Treatment of Dicalcium Phosphate with Sodium Bisulfate: [ \text{CaHPO₄ + NaHSO₄ → NaH₂PO₄ + CaSO₄} ]

Partial Neutralization of Monosodium Phosphate: [ \text{NaH₂PO₄ + NaOH → Na₂HPO₄ + H₂O} ] This method ensures the efficient production of this compound with high purity.

Types of Reactions:

Neutralization: this compound can neutralize acids, forming sodium salts and water.

Hydrolysis: In aqueous solutions, it can undergo hydrolysis to form monosodium phosphate and sodium hydroxide. [ \text{Na₂HPO₄ + H₂O ⇌ NaH₂PO₄ + NaOH} ]

Common Reagents and Conditions:

Acids: Reacts with acids to form monosodium phosphate.

Bases: Reacts with strong bases to form trisodium phosphate.

Major Products:

Monosodium Phosphate: Formed through partial neutralization.

Trisodium Phosphate: Formed through complete neutralization with strong bases.

Scientific Research Applications

Disodium phosphate dihydrate is widely used in scientific research due to its buffering capacity and solubility:

Chemistry: Used as a buffering agent in various chemical reactions and solutions.

Biology: Employed in the preparation of biological buffers and in DNA isolation and purification procedures.

Medicine: Utilized as a laxative and in the preparation of certain pharmaceutical formulations.

Industry: Applied in water treatment processes, food industry as an emulsifier, and in detergents .

Comparison with Similar Compounds

Monosodium Phosphate (NaH₂PO₄): Used similarly as a buffering agent but has a different pH range.

Trisodium Phosphate (Na₃PO₄): Stronger base compared to disodium phosphate dihydrate, used in heavy-duty cleaning agents.

Dipotassium Phosphate (K₂HPO₄): Similar buffering properties but with potassium ions instead of sodium.

Uniqueness: this compound is unique due to its moderate pH range and high solubility in water, making it versatile for various applications where precise pH control is required .

Biological Activity

Disodium phosphate dihydrate (Na₂HPO₄·2H₂O) is a widely used compound in various fields, including pharmaceuticals, food processing, and biochemical research. Its biological activity is primarily attributed to its role as a buffering agent, its effects on cellular metabolism, and its interactions with other biochemical compounds. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

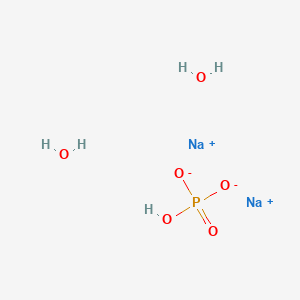

This compound is a sodium salt of phosphoric acid, existing as a white crystalline powder. It is soluble in water and exhibits buffering properties due to its ability to maintain pH levels in various biological systems. The chemical structure can be represented as follows:

- Molecular Formula : Na₂HPO₄·2H₂O

- Molar Mass : 172.09 g/mol

1. Buffering Capacity

This compound acts as an effective buffer in biological systems. It helps maintain physiological pH levels, which is crucial for enzyme activity and metabolic processes. The buffering action is particularly important in cell culture media and during biochemical assays.

2. Role in Cellular Metabolism

Research indicates that this compound influences cellular metabolism by participating in energy production pathways. It is involved in the synthesis of ATP (adenosine triphosphate), which is essential for cellular energy transfer.

Case Study: Effects on Cell Viability

A study investigated the cytotoxic effects of this compound on A549 lung cancer cells under oxidative stress conditions. The findings revealed that treatment with disodium phosphate significantly altered intracellular reactive oxygen species (ROS) levels and affected cell viability:

| Treatment Condition | Cell Viability (%) | ROS Levels (DCFDA Fluorescence) |

|---|---|---|

| Control | 100 | Baseline |

| Disodium Phosphate | 65 | Increased |

| Disodium Phosphate + H₂O₂ | 30 | Significantly increased |

The study concluded that this compound could exacerbate oxidative stress, leading to reduced cell viability in certain conditions .

3. Influence on Microbial Growth

Another investigation focused on the impact of this compound on bacterial growth rates in different media formulations. The results indicated significant variations in microbial growth depending on the source and purity of the disodium phosphate used:

| Media Type | Specific Growth Rate (μ) | Maximum Growth Rate (μ max) |

|---|---|---|

| Type A | 0.35 h⁻¹ | 0.50 h⁻¹ |

| Type B | 0.30 h⁻¹ | 0.45 h⁻¹ |

| Type C | 0.20 h⁻¹ | 0.30 h⁻¹ |

These findings suggest that impurities present in disodium phosphate reagents can significantly affect bacterial physiology and growth dynamics .

1. Osmotic Effects

This compound increases solute concentration in the intestinal lumen, creating an osmotic gradient that draws water into the lumen. This mechanism can aid in alleviating constipation and promoting bowel movements .

2. Interaction with Calcium and Aluminum

The absorption of ingested phosphates like disodium phosphate can be inhibited by high levels of calcium or aluminum, leading to the formation of insoluble complexes that reduce overall phosphate absorption . Additionally, vitamin D plays a role in enhancing phosphate absorption from the gastrointestinal tract.

Properties

CAS No. |

10028-24-7 |

|---|---|

Molecular Formula |

H5NaO5P |

Molecular Weight |

139.00 g/mol |

IUPAC Name |

disodium;hydrogen phosphate;dihydrate |

InChI |

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

InChI Key |

AXCRQNJHVGYJII-UHFFFAOYSA-N |

SMILES |

O.O.OP(=O)([O-])[O-].[Na+].[Na+] |

Canonical SMILES |

O.OP(=O)(O)O.[Na] |

Key on ui other cas no. |

10028-24-7 |

Pictograms |

Irritant |

Related CAS |

60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does disodium phosphate dihydrate impact the properties of processed cheese?

A1: Research suggests that this compound, when used as an emulsifying salt in processed cheese production, can influence several key characteristics [].

- pH: this compound generally results in higher pH values compared to trisodium citrate, another common emulsifying salt [].

- Melting Properties: Processed cheese formulated with this compound tends to exhibit lower melt compared to those made with trisodium citrate. This effect is amplified when combined with high lactose content and aged natural cheese [].

Q2: Can this compound be used in pharmaceutical formulations, and if so, what is its role?

A2: Yes, this compound is utilized in pharmaceutical formulations, particularly in oral solid dosage forms like pellets containing omeprazole [, ].

- Excipient in Pellet Cores: It serves as an excipient within the core of these pellets, alongside the active ingredient (omeprazole) and other excipients like hydroxypropyl methylcellulose and talc [, ]. The exact function of this compound in this context is not explicitly detailed in the provided abstracts, warranting further investigation.

Q3: Are there any known safety concerns associated with the use of this compound in pharmaceutical settings?

A3: While generally recognized as safe for use in food and pharmaceuticals, a case report highlights a potential concern [].

- Tenofovir-Induced Fanconi Syndrome: In the context of treating HIV infection, the study reports a case of osteomalacia and microfractures attributed to renal phosphate wasting. This adverse effect was observed in a patient receiving Tenofovir Disoproxil Fumarate (TDF) based antiretroviral therapy, and the authors suggest a potential link, though not directly to this compound itself []. Regular monitoring of renal function and bone health is recommended for patients on TDF therapy [].

Q4: Beyond its use in food and pharmaceuticals, are there other applications for this compound?

A4: Research demonstrates its potential in biomaterial development for bone regeneration [].

- Mineralized Hydrogels: this compound plays a crucial role in the sequential mineralization of hydrolyzed collagen-based hydrogels []. These hydrogels, enriched with hydroxyapatite through repeated incubations with calcium chloride dihydrate and this compound, show promise in promoting bone regeneration in preclinical models [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.